molecular formula C19H24N6O2S B11017434 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

Cat. No.: B11017434
M. Wt: 400.5 g/mol
InChI Key: HPLHXMWRRCDSBQ-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and piperazine-containing molecules. Examples include:

  • 5-cyclopropyl-1,3,4-thiadiazole-2-thiol
  • 4-(pyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N6O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide

InChI

InChI=1S/C19H24N6O2S/c26-16(21-19-23-22-18(28-19)14-7-8-14)5-3-6-17(27)25-12-10-24(11-13-25)15-4-1-2-9-20-15/h1-2,4,9,14H,3,5-8,10-13H2,(H,21,23,26)

InChI Key

HPLHXMWRRCDSBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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